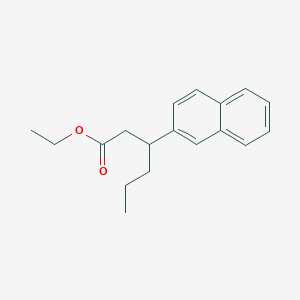
Ethyl 3-naphthalen-2-ylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-naphthalen-2-ylhexanoate is an ester compound characterized by its aromatic naphthalene ring and a hexanoate chain. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, in particular, has unique properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-naphthalen-2-ylhexanoate can be synthesized through the esterification of 3-naphthalen-2-ylhexanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Amides, ethers, and other substituted esters.
Scientific Research Applications
Ethyl 3-naphthalen-2-ylhexanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a building block in drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-naphthalen-2-ylhexanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The aromatic naphthalene ring may also play a role in binding to hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity odor, commonly used as a solvent.
Methyl butyrate: Known for its apple-like fragrance, used in flavorings and perfumes.
Ethyl benzoate: An aromatic ester with a sweet, floral scent, used in fragrances and as a solvent.
Uniqueness: Ethyl 3-naphthalen-2-ylhexanoate stands out due to its unique combination of an aromatic naphthalene ring and a hexanoate chain, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific aromatic characteristics and reactivity.
Properties
Molecular Formula |
C18H22O2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
ethyl 3-naphthalen-2-ylhexanoate |
InChI |
InChI=1S/C18H22O2/c1-3-7-15(13-18(19)20-4-2)17-11-10-14-8-5-6-9-16(14)12-17/h5-6,8-12,15H,3-4,7,13H2,1-2H3 |
InChI Key |
PSPYGBZZXCHMAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)OCC)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















